molecular formula C19H39N3Si B094543 N,N',N''-Tricyclohexyl-1-methylsilanetriamine CAS No. 15901-40-3

N,N',N''-Tricyclohexyl-1-methylsilanetriamine

Cat. No.: B094543
CAS No.: 15901-40-3
M. Wt: 337.6 g/mol
InChI Key: HDNXAGOHLKHJOA-UHFFFAOYSA-N
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Description

N,N',N''-Tricyclohexyl-1-methylsilanetriamine (TMS) is a versatile and widely used organic compound in the field of organic synthesis. It is a colorless liquid with a boiling point of 135°C and a melting point of -15°C. TMS is a highly reactive reagent, and it is used in a variety of organic reactions, such as Grignard reactions, Wittig reactions, and the synthesis of organosilicon compounds. TMS is also used as a catalyst in the synthesis of organic compounds.

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : It is used in the preparation of heterocyclic compounds like 1-methyltriazoles, which have applications in medicinal chemistry, particularly in the synthesis of drugs like the “anti-AIDS” drug AZT (Rowe, 1975).

  • Solid-State NMR Characterization : In the field of material science, it aids in the synthesis and characterization of polysiloxane-immobilized amine ligands and their metal complexes, offering insights into the structure of these compounds (Yang et al., 1997).

  • Catalysis in CO2 Reduction : It plays a role in copper-catalyzed reactions for the reductive functionalization of CO2, demonstrating the importance of ligand choice in directing the reaction towards N-formylation or N-methylation (Li et al., 2018).

  • Chromatographic Techniques : This compound is significant in chromatographic techniques for the determination of carbamate insecticides, illustrating its role in analytical chemistry (Krause, 1979).

  • Dehydrochlorination Reactions : It is involved in dehydrochlorination reactions, as seen in the reaction of N,N-Bis(silatranylmethyl)methylamine with chloroform (Lazareva & Lazarev, 2011).

  • Catalysis in MOFs : The compound is used in metal-organic frameworks (MOFs) for N-methylation of amines using CO2, showcasing its utility in green chemistry (Zhang et al., 2019).

  • Organometallic Chemistry : In organometallic chemistry, it is used in the synthesis and study of aluminum complexes and their catalytic activities (Emig et al., 1998).

  • Synthesis of Silicon Carbide-Silicon Nitride Fibers : It is a precursor in the preparation of silicon carbide-silicon nitride fibers, which have applications in materials science due to their high tensile modulus and strength (Penn et al., 1984).

Properties

IUPAC Name

N-[bis(cyclohexylamino)-methylsilyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39N3Si/c1-23(20-17-11-5-2-6-12-17,21-18-13-7-3-8-14-18)22-19-15-9-4-10-16-19/h17-22H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNXAGOHLKHJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](NC1CCCCC1)(NC2CCCCC2)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39N3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044842
Record name N,N',N''-Tricyclohexyl-1-methylsilanetriamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Silanetriamine, N,N',N''-tricyclohexyl-1-methyl-
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CAS No.

15901-40-3
Record name N,N′,N′′-Tricyclohexyl-1-methylsilanetriamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15901-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyltris(cyclohexylamino)silane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015901403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanetriamine, N,N',N''-tricyclohexyl-1-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N',N''-Tricyclohexyl-1-methylsilanetriamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N',N''-tricyclohexyl-1-methylsilanetriamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.385
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Record name METHYLTRIS(CYCLOHEXYLAMINO)SILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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